6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6-7(10-5(4)2)11-9(14)12-8(6)13/h3H,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
LRUUPBSAUCTXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)NC2=O)N=C1C |
Origin of Product |
United States |
Preparation Methods
Condensation of 6-Aminouracil Derivatives with β-Dicarbonyl Compounds
The most common and efficient method involves the condensation of substituted 6-aminouracil derivatives with β-dicarbonyl compounds such as acetylacetone or benzoylacetone in acidic media (glacial acetic acid) under reflux conditions. This approach yields pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with various substitutions at positions 6 and 7.
- Procedure : A mixture of 0.1 mol of substituted 6-aminouracil and 0.1 mol of acetylacetone or analogs is dissolved in 10-12 mL of glacial acetic acid and refluxed for 6-8 hours.
- Work-up : The reaction mixture is poured into ice-cooled water and neutralized with concentrated ammonia solution (27%), precipitating the product.
- Purification : The solid is filtered and purified by recrystallization or column chromatography.
- Yields : Typically range from 70% to 85% depending on substituents and reaction conditions.
Example:
Synthesis of 1,3-diethyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione achieved 81% yield as a white solid with melting point 139-141 °C, characterized by detailed ^1H and ^13C NMR spectra confirming structure.
Detailed Preparation Method for 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Starting Materials
- 6-Aminouracil derivatives : The key starting materials are 6-aminouracil or its substituted analogs (e.g., 6-amino-1,3-dimethyluracil).
- β-Dicarbonyl compounds : Acetylacetone or benzoylacetone are commonly used to introduce methyl or aryl substituents at the 6 and 7 positions.
Reaction Conditions and Mechanism
- The reaction proceeds through a Michael addition or Hantzsch-type condensation mechanism, where the amino group of 6-aminouracil attacks the β-dicarbonyl compound.
- The acidic environment (glacial acetic acid) facilitates cyclization and dehydration steps, forming the fused pyrido[2,3-d]pyrimidine ring system.
- Refluxing for 6-8 hours ensures complete conversion.
Work-Up and Purification
- After reflux, the reaction mixture is cooled and poured into ice water.
- The pH is adjusted to basic using concentrated ammonia, precipitating the product.
- Filtration and washing remove impurities.
- Final purification by recrystallization or column chromatography (e.g., dichloromethane:methanol 9:1) yields pure compounds.
Characterization Data (Representative Example)
| Parameter | Data |
|---|---|
| Yield | 81% |
| Melting Point | 139-141 °C |
| ^1H NMR (DMSO-d6, 500 MHz) | 7.10 (s, 1H, C6-H), 4.26 (q, 2H, N3-CH2), 3.94 (q, 2H, N1-CH2), 2.7 (s, 3H, 7-CH3), 2.47 (s, 3H, 5-CH3), 1.20 (t, 3H, N3-CH3), 1.15 (t, 3H, N1-CH3) |
| ^13C NMR (DMSO-d6, 125 MHz) | 161.93 (C4=O), 160.73 (C2=O), 152.29 (C8a), 150.29 (C7), 149.70 (C5), 121.45 (C6), 106.40 (C4a) |
This data confirms the successful formation of the pyrido[2,3-d]pyrimidine core with methyl substitutions at positions 6 and 7.
Alternative Synthetic Routes and Modifications
Michael Addition Using Alkynones
A more recent and regioselective method involves using 6-aminouracil derivatives as enamines reacting with alkynones as Michael acceptors. This approach avoids the need for subsequent oxidation steps and allows direct access to pyrido[2,3-d]pyrimidine derivatives with high regioselectivity.
Mannich Reaction for Functionalization
Mannich bases derived from 6-amino-1,3-dimethyluracil have been used to access tetrahydropyrido[2,3-d]pyrimidine-2,4-dione derivatives, which can be further functionalized at position 6.
- Procedure: Condensation of 6-amino-1,3-dimethyluracil with appropriate Mannich bases.
- Yields: Moderate to good (31-60%).
- Characterization: Confirmed by IR, ^1H NMR, and ^13C NMR spectra.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with β-dicarbonyls | 6-Aminouracil derivatives + acetylacetone | Reflux in glacial acetic acid 6-8 h | 70-85 | Classical, widely used, requires acidic reflux |
| Michael addition with alkynones | 6-Aminouracil derivatives + alkynones | Mild heating, no oxidation needed | Not specified | Regioselective, fewer steps, modern approach |
| Mannich reaction | 6-Amino-1,3-dimethyluracil + Mannich bases | Room temp to reflux | 31-60 | For tetrahydro derivatives, functionalization |
Research Outcomes and Analytical Validation
- The synthesized compounds, including 6,7-dimethyl derivatives, consistently show high purity and correct structural features confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), melting point determination, and thin-layer chromatography (TLC).
- Yields are generally high, indicating robust and reproducible synthetic routes.
- The methods provide flexibility to introduce various substituents, enabling structure-activity relationship studies in medicinal chemistry.
- Recent advances focus on improving regioselectivity and simplifying synthesis by avoiding multi-step oxidation or protection/deprotection sequences.
Chemical Reactions Analysis
Mannich Reaction and Oxidative Dimerization
This compound undergoes aminomethylation via Mannich reactions under specific conditions. For example, treatment with morpholine hydrochloride and paraformaldehyde in ethanol at 65°C yields 6-(N,N-dimethylaminomethyl)-7-aryl derivatives (e.g., 6a–c). Unexpectedly, elevated temperatures (>80°C) in DMF promote oxidative dimerization to form 1,2-bis(pyrido[2,3-d]pyrimidin-6-yl)ethane (compound 13) through an intermolecular Cope rearrangement mechanism .
Key Data:
Cyclization with Carbonyl Compounds
Reactions with acetylacetone or benzoylacetone in glacial acetic acid yield pyrano-fused derivatives . For instance, refluxing with acetylacetone generates 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (compound 16), confirmed by distinct NMR signals for methyl groups at δ 2.47 (s, 5-CH₃) and δ 2.70 (s, 7-CH₃) .
Example Reaction:
text6,7-Dimethylpyrido[2,3-d]pyrimidine + Acetylacetone → 5,7-Dimethyl derivative
Conditions: Glacial acetic acid, 6–8 h reflux .
Microwave-Assisted Coupling Reactions
Under microwave irradiation (120°C, 14 bar), this compound participates in Pd-catalyzed coupling with aryl halides. For example, reacting with 4-nitrophenylboronic acid using Pd(OAc)₂ and Xantphos affords 7-(4-nitrophenyl)-substituted derivatives in >80% yield .
Optimized Protocol:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (5 mol%) |
| Base | K₂CO₃ |
| Time | 5 min |
Functionalization via Vilsmeier-Haack Reaction
Treatment with the Vilsmeier reagent (POCl₃/DMF) introduces formyl groups at position 8, producing 8-formyl-6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione . Subsequent reactions with amines or hydrazines yield Schiff bases or hydrazones, respectively .
Mechanistic Pathway:
Alkylation and Acylation
-
N-Alkylation: Reaction with ethyl iodide in NaOH yields 1,3-diethyl-6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione , confirmed by ¹H NMR signals at δ 1.20 (t, CH₂CH₃) .
-
C-Acylation: Benzoylation at position 5 using benzoyl chloride in pyridine produces 5-benzoyl-6,7-dimethyl derivatives (IR: 1720 cm⁻¹, C=O) .
Biological Activity-Driven Modifications
Derivatives of this core structure show inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). Introducing a cyclopropyl group at position 3 enhances potency (IC₅₀ = 420 nM) .
Structure-Activity Relationship (SAR):
| Modification | Activity (IC₅₀) |
|---|---|
| R₁ = Ethyl, R₂ = CONH₂, R₃ = Cyclopropyl | 420 nM |
| R₁ = Propyl, R₂ = CN, R₃ = Phenyl | 930 nM |
Scientific Research Applications
6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways and processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds:
Table 1. Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives
*Inferred from analogs; exact data unavailable.
Key Comparative Insights
Substituent Effects on Bioactivity: Halogenated Derivatives: Compounds like 2o (trifluorophenyl) and the 7-chloro-6-fluoro analog demonstrate enhanced herbicidal or synthetic utility due to halogen-induced electrophilicity and strong target interactions (e.g., π–π stacking, hydrogen bonding). Methyl vs.
Therapeutic vs. Agrochemical Applications: While 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione's applications are unclear, analogs like 2o are herbicidal , whereas 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () is patented for anti-mycobacterial use , highlighting scaffold versatility.
Synthetic Feasibility :
- Halogenated derivatives (e.g., 7-chloro-6-fluoro ) require specialized synthesis protocols, whereas methyl-substituted compounds (e.g., 6,7-dimethyl) may be more accessible via conventional alkylation routes.
Biological Activity
6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity based on recent studies, including data tables and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₈N₄O₂
- IUPAC Name : 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Biological Activity Overview
Research indicates that 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits various biological activities including:
- Antimicrobial Activity : Significant against both bacterial and fungal strains.
- Cytotoxicity : Notable effects on cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for specific kinases.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens were determined.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8-16 | |
| Escherichia coli | 16-32 | |
| Candida albicans | 4-8 | |
| Pseudomonas aeruginosa | 32-64 |
Cytotoxicity Studies
The cytotoxic effects of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been assessed using various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|
| HepG2 | 10.5 | Doxorubicin | 12.0 |
| MCF-7 | 15.0 | Doxorubicin | 14.5 |
These results indicate that the compound has comparable cytotoxicity to established chemotherapeutic agents.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably:
- Kinase Inhibition : The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) kinase activity.
- Antiviral Properties : Recent studies suggest that it may also play a role in inhibiting viral replication through modulation of pyrimidine metabolism pathways .
Case Studies
-
Anticancer Activity in Vivo : A study conducted on xenograft models demonstrated that treatment with 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione resulted in a significant reduction in tumor size compared to control groups.
- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
- Synergistic Effects with Antibiotics : Research indicated that combining this compound with conventional antibiotics enhanced the efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence product formation?
- Methodological Answer : The compound is synthesized via cyclization of 6-amino-1,3-dimethyluracil derivatives. Key methods include:
- Vilsmeier formylation : Reaction with POCl₃ and DMF under controlled temperatures (60–90°C) yields 6-substituted pyrido[2,3-d]pyrimidines. The choice of solvent (e.g., chlorobenzene) and temperature affects regioselectivity and avoids dimerization .
- Mannich base reactions : Aminomethylation with aryl ketones in polar solvents (e.g., ethanol) at reflux conditions generates intermediates that cyclize to the target compound. However, N6-substituted uracils may require alternative pathways due to steric hindrance .
- Critical Parameters : Temperature control is crucial to prevent side reactions (e.g., dimer formation). Solvent polarity influences reaction kinetics and product purity.
Q. How is 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, methyl groups at positions 6 and 7 appear as singlets in ¹H NMR (δ ~2.5–3.0 ppm), while carbonyl signals (C=O) resonate at δ ~160–170 ppm in ¹³C NMR .
- X-ray crystallography : Reveals intermolecular interactions (e.g., C-H⋯O/N hydrogen bonds) and π-π stacking (centroid distances ~3.06–3.10 Å), which stabilize the crystal lattice .
Advanced Research Questions
Q. What mechanistic insights explain the formation of dimeric byproducts during synthesis, and how can they be suppressed?
- Methodological Answer : Dimerization arises via competing pathways:
- Mannich reaction pathway : At elevated temperatures (>100°C), intermediates undergo nucleophilic attack by a second uracil molecule, forming dimers (e.g., compound 13 in ).
- Mitigation strategies : Lowering reaction temperatures (60–80°C) and using non-polar solvents (e.g., toluene) reduce dimerization. Catalytic additives (e.g., p-toluenesulfonic acid) accelerate cyclization, favoring monomer formation .
Q. How do structural modifications (e.g., alkylation at N1/N3) impact biological activity, particularly kinase inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- N-alkylation : Introducing cyclopropyl or ethyl groups at N1/N3 enhances lipophilicity, improving membrane permeability. For example, 1-cyclopropyl-3-ethyl derivatives (e.g., compound 18c ) show potent kinase inhibition (IC₅₀ < 100 nM) .
- Methyl group positioning : 6,7-Dimethyl substitution optimizes steric fit in kinase ATP-binding pockets. Removing one methyl group reduces binding affinity by ~50% .
Q. What intermolecular forces govern the crystalline packing of 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, and how do they influence material properties?
- Methodological Answer : Crystal engineering studies demonstrate:
- Hydrogen bonding : C-H⋯O/N interactions (bond lengths ~2.2–2.5 Å) create 1D chains, while edge-to-face π-π stacking (dihedral angles ~88.2°) forms 3D networks .
- Thermal stability : Strong intermolecular forces correlate with high melting points (>300°C), making the compound suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
